molecular formula C8H6ClFO2 B180828 2-Chloro-5-fluoro-4-methylbenzoic acid CAS No. 103877-61-8

2-Chloro-5-fluoro-4-methylbenzoic acid

Cat. No. B180828
M. Wt: 188.58 g/mol
InChI Key: WUQWRURRTPWWGH-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoro-4-methylbenzoic acid is a chemical compound with the CAS Number: 103877-61-8 . It has a molecular weight of 188.59 . It is a solid substance and is often used in laboratory chemicals .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-fluoro-4-methylbenzoic acid is 1S/C8H6ClFO2/c1-4-2-6 (9)5 (8 (11)12)3-7 (4)10/h2-3H,1H3, (H,11,12) . The InChI Key is WUQWRURRTPWWGH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-5-fluoro-4-methylbenzoic acid is a solid substance . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

Heterocyclic Scaffolds Synthesis

2-Chloro-5-fluoro-4-methylbenzoic acid and its derivatives are notable in the field of heterocyclic oriented synthesis (HOS). For instance, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, has been used as a multireactive building block to create various nitrogenous heterocycles. This process involves polymer-supported synthesis leading to the formation of diverse heterocycles such as benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are critical in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Intermediate in Herbicide Production

Derivatives of 2-Chloro-5-fluoro-4-methylbenzoic acid have been utilized as intermediates in the synthesis of herbicides. Specifically, the synthesis of 3-(4-Chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole, an herbicide intermediate, involves multiple reaction steps starting from related compounds. This synthesis demonstrates the compound's utility in agricultural chemical production (Zhou Yu, 2002).

Photocatalytic Degradation Studies

The compound and its derivatives are also used in photocatalytic degradation studies. For example, the degradation of 2-chloro-5-nitrobenzoic acid using a ZnO–SnO2/nano-clinoptilolite system under UV irradiation has been studied. This research is pertinent to environmental chemistry, particularly in the field of pollutant degradation (Khodami & Nezamzadeh-Ejhieh, 2015).

Pharmaceutical Research

The compound's derivatives are significant in pharmaceutical research. For instance, the synthesis of 4-amino-2-fluoro-N-methyl-benzamide from 2-Fluoro-4-nitrobenzoic acid demonstrates the compound's relevance in developing new pharmaceuticals. This process involves several steps, including oxidation, chlorination, amination, and hydrogenation, showcasing the compound's utility in medicinal chemistry (Xu, Xu, & Zhu, 2013).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-chloro-5-fluoro-4-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-4-2-6(9)5(8(11)12)3-7(4)10/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQWRURRTPWWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40545980
Record name 2-Chloro-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-fluoro-4-methylbenzoic acid

CAS RN

103877-61-8
Record name 2-Chloro-5-fluoro-4-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40545980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-chloro-5-fluoro-4-methyl-benzoic acid methyl ester (Example 252a, 57.77 g) in methanol (400 mL) was treated with sodium hydroxide 2 M solution (285 mL) under nitrogen. The resulting mixture was stirred at 25° C. for 1 h. The reaction mixture was extracted with diethyl ether (discarded) and the aqueous layer diluted with 2 M hydrochloric acid (250 mL). The reaction mixture was extracted with ethyl acetate (500 mL). The combined organics were dried (MgSO4), filtered and evaporated to afford the subtitle compound (51.6 g).
Quantity
57.77 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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[Compound]
Name
solution
Quantity
285 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

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